molecular formula C23H28BrN3O6 B12483043 Methyl 5-{[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate

Methyl 5-{[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12483043
M. Wt: 522.4 g/mol
InChI Key: YIMNCLNTNALQNA-UHFFFAOYSA-N
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Description

Methyl 5-({[3-bromo-4-(carbamoylmethoxy)-5-ethoxyphenyl]methyl}amino)-2-(morpholin-4-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a brominated phenyl group, a carbamoylmethoxy group, and a morpholine ring. These functional groups contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({[3-bromo-4-(carbamoylmethoxy)-5-ethoxyphenyl]methyl}amino)-2-(morpholin-4-yl)benzoate typically involves multiple steps, including the bromination of a phenyl precursor, the introduction of the carbamoylmethoxy group, and the formation of the morpholine ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({[3-bromo-4-(carbamoylmethoxy)-5-ethoxyphenyl]methyl}amino)-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution may introduce an alkyl or aryl group in place of the bromine atom.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could lead to its use in the treatment of various diseases, pending further research and clinical trials.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which methyl 5-({[3-bromo-4-(carbamoylmethoxy)-5-ethoxyphenyl]methyl}amino)-2-(morpholin-4-yl)benzoate exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromothiazole-4-carboxylate
  • Methyl 3-(1-benzyl-1H-indol-5-yl)acrylate
  • Methyl 3-(1-tolyl-1H-indol-5-yl)acrylate

Uniqueness

Methyl 5-({[3-bromo-4-(carbamoylmethoxy)-5-ethoxyphenyl]methyl}amino)-2-(morpholin-4-yl)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H28BrN3O6

Molecular Weight

522.4 g/mol

IUPAC Name

methyl 5-[[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxyphenyl]methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H28BrN3O6/c1-3-32-20-11-15(10-18(24)22(20)33-14-21(25)28)13-26-16-4-5-19(17(12-16)23(29)30-2)27-6-8-31-9-7-27/h4-5,10-12,26H,3,6-9,13-14H2,1-2H3,(H2,25,28)

InChI Key

YIMNCLNTNALQNA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)Br)OCC(=O)N

Origin of Product

United States

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